Iprodione

Fungicide screening Botrytis cinerea Dicarboximide

Iprodione's distinct resistance frequencies (11.6–62% across regions) and lack of androgen receptor antagonism set it apart from vinclozolin and procymidone. Essential for establishing local Botrytis cinerea sensitivity baselines via EC₅₀ assays, investigating histidine kinase inhibition/resistance mutations (Bos1 gene), and serving as a comparator in endocrine disruption screening. Procure ≥98% HPLC reference standards, traceable to SI units through ISO 17034-accredited production, for reproducible in vitro efficacy testing, LC-MS/MS method validation, and regulatory toxicology submissions.

Molecular Formula C13H13Cl2N3O3
Molecular Weight 330.16 g/mol
CAS No. 36734-19-7
Cat. No. B1672158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIprodione
CAS36734-19-7
Synonyms1-isopropylcarbamoyl-3-(3,5-dichlorophenyl)hydantoin
glycophen anphor
IPCDPH
iprodione
Rovral
Rovrol
Molecular FormulaC13H13Cl2N3O3
Molecular Weight330.16 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)
InChIKeyONUFESLQCSAYKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility at 20 °C (g/l): ethanol 25;  methanol 25;  acetone 300;  dichloromethane 500;  dimethylformamide 500
Solubility (20 °C): 300 g/l acetophenone, anisole;  500 g/l 1-methyl-2-pyrrolidone
Solubility: acetonitrile 150, toluene 150, benzene 200 (all in g/l at 20 °C)
In water, 13.9 mg/l @ 25 °C.
0.0139 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iprodione (CAS 36734-19-7) Procurement Guide: Dicarboximide Fungicide Technical Specifications and Comparative Data


Iprodione (CAS 36734-19-7) is a dicarboximide contact fungicide with protective and curative action, widely employed for controlling Botrytis cinerea (gray mold), Sclerotinia spp., Monilinia spp., and other fungal pathogens across fruit, vegetable, and ornamental crops [1]. As a member of the dicarboximide chemical class, iprodione shares structural features and a common mode of action with vinclozolin and procymidone, yet exhibits distinct in vitro activity profiles, resistance frequencies, and toxicological characteristics that differentiate it from both within-class and across-class fungicides including fludioxonil and azoxystrobin [2]. For procurement and analytical applications, iprodione is available as certified reference materials with purity specifications ≥99.0% (HPLC/qNMR) traceable to SI units through ISO 17034-accredited production .

Why Generic Dicarboximide Substitution Without Iprodione-Specific Data Leads to Selection Errors


Although iprodione, vinclozolin, and procymidone belong to the same dicarboximide class and share a common mechanism of action (membrane lipid peroxidation and disruption of osmoregulatory signal transduction via histidine kinase inhibition), empirical evidence demonstrates that cross-resistance patterns, in vitro potency against specific pathogen populations, and toxicological profiles are not uniform across this class [1]. Iprodione exhibits an IC50 of approximately 2 µM against B. cinerea isolate BC2, which is quantitatively equivalent to vinclozolin and procymidone in that specific laboratory strain, yet field resistance frequencies for iprodione (11.6% to 62% across surveyed regions) diverge from those observed for other dicarboximides and from alternative modes of action including fludioxonil (6.2%) and azoxystrobin (5%), reflecting differential selection pressure under commercial application regimes [2][3]. Furthermore, iprodione's lack of androgen receptor antagonism contrasts with vinclozolin and procymidone, representing a distinct toxicological differentiation relevant to both regulatory compliance and user exposure considerations [4]. Consequently, substituting iprodione with another dicarboximide or alternative fungicide class based solely on disease spectrum overlap risks suboptimal efficacy and unanticipated resistance management outcomes.

Quantitative Differentiation of Iprodione: Head-to-Head and Cross-Study Comparative Evidence


Within-Class In Vitro Potency Parity: Iprodione, Vinclozolin, and Procymidone Exhibit Equivalent IC50 Values Against B. cinerea

In a direct head-to-head comparison of three dicarboximide fungicides against Botrytis cinerea isolate BC2, iprodione, vinclozolin, and procymidone demonstrated statistically equivalent fungicidal activity. The IC50 value for inhibition of mycelial growth was approximately 2 µM for all three compounds [1]. This indicates that for susceptible laboratory isolates, within-class potency differences among these dicarboximides are negligible, establishing iprodione as functionally interchangeable with its structural analogs in terms of intrinsic antifungal activity under these specific assay conditions [1].

Fungicide screening Botrytis cinerea Dicarboximide IC50

Field Resistance Frequency Divergence: Iprodione (11.6%) vs. Fludioxonil (6.2%) vs. Azoxystrobin (5%) in Australian Vineyards

A comprehensive survey of 724 Botrytis cinerea isolates from 76 Australian vineyards (2013–2016) quantified resistance frequencies against seven fungicides with distinct modes of action. Iprodione exhibited a resistance frequency of 11.6%, which was 1.9-fold higher than fludioxonil (6.2%), 2.3-fold higher than azoxystrobin (5%), and 5.5-fold higher than fenhexamid (2.1%) [1]. Notably, 43.8% of resistant isolates were multidrug-resistant, and vineyards with isolates resistant to four or five fungicides constituted 10.5% and 2.6% of surveyed sites, respectively [1]. This quantitative field data establishes iprodione's distinct resistance risk profile compared to alternative chemical classes.

Fungicide resistance Botrytis cinerea Field survey Resistance frequency

Cross-Host Sensitivity Comparison: Iprodione (38% Sensitive) vs. Fludioxonil (100% Sensitive) vs. Cyprodinil (83% Sensitive) in California

In a multi-host sensitivity assessment of 160 B. cinerea isolates from California pistachio, grape, and pomegranate fields, the proportion of isolates sensitive (EC50 < 1 µg/mL) to iprodione was only 38%, compared to 100% for fludioxonil and 83% for cyprodinil [1]. Conversely, 62% of isolates exhibited low-level resistance to iprodione (1 < EC50 < 10 µg/mL), and preventive applications of iprodione (Rovral®) failed to control disease caused by IpLR (iprodione low-resistant) isolates, whereas fludioxonil remained fully effective against the same population [1]. The absence of cross-resistance among iprodione, cyprodinil, and fludioxonil indicates that resistance to one class does not confer resistance to the others [1].

Fungicide sensitivity Botrytis cinerea Pistachio Grape Pomegranate

In Vivo Protective Efficacy: Iprodione Protects Sensitive Isolates but Fails Against Resistant Isolates in Grape Berry Assay

In a head-to-head evaluation of protective efficacy, dipping table grapes in iprodione at 300–2,400 µg/mL before spray-inoculation with B. cinerea conidia provided good protection against sensitive isolates but poor protection against resistant isolates, as judged by percent berries infected and percent surface area affected [1]. The EC50 for resistant isolates ranged from 1.0 to 1.8 µg a.i./mL, compared to 0.15–0.25 µg/mL for sensitive isolates, representing a 4–12-fold reduction in sensitivity [1]. This study directly links in vitro resistance classification to in vivo product failure, validating the practical consequence of the 62% low-resistance prevalence observed in California and the 11.6% resistance frequency documented in Australia.

In vivo efficacy Botrytis cinerea Table grape Resistance

Toxicological Differentiation: Iprodione Lacks Androgen Receptor Antagonism Observed in Vinclozolin and Procymidone

Although procymidone and vinclozolin antagonize the androgen receptor (AR) both in vitro and in vivo, iprodione does not appear to function as an AR antagonist [1]. This toxicological distinction within the dicarboximide class has significant regulatory and safety implications. Vinclozolin is a known anti-androgenic endocrine disruptor whose metabolites bind competitively to the androgen receptor, whereas iprodione, despite structural similarity, does not exhibit this property [1]. Consequently, iprodione may be preferred in applications where minimizing endocrine disruption potential is a procurement criterion, subject to confirmation via current regulatory assessments.

Endocrine disruption Androgen receptor Toxicology Regulatory

Environmental Fate Differentiation: Iprodione Degradation Half-Life Varies 3.2–9.93 Days in Crop and Soil Matrices vs. Class-Range 20–160 Days

The degradation half-life of iprodione in soil and plant matrices exhibits significant context-dependent variation. In tomato and tobacco cultivation systems, iprodione half-life values range from 3.2–4.2 days (tomato) to 7.50–9.93 days (tobacco soil) [1][2]. In contrast, the general soil half-life range reported for iprodione in compendia spans 20 to 160 days, with enhanced biodegradation observed following repeated applications (half-life reduced from ~7 days to 2 days after third application) [3]. This wide range—from rapid dissipation under conducive microbial conditions to extended persistence in less active soils—indicates that environmental fate projections require site-specific data. While cross-study direct comparisons with vinclozolin or procymidone degradation rates in identical matrices are sparse, iprodione's susceptibility to enhanced biodegradation following repeated use distinguishes it from fungicides with more stable degradation kinetics [3].

Environmental fate Half-life Degradation Soil

Evidence-Based Application Scenarios for Iprodione (CAS 36734-19-7) in Fungicide Research and Industrial Procurement


Botrytis cinerea Resistance Monitoring and Baseline Sensitivity Establishment

Given the high variability in iprodione sensitivity across geographic regions and host crops—with sensitive isolate frequencies ranging from 38% in California to 88.4% in Australia—iprodione serves as a critical reference compound for establishing local Botrytis cinerea resistance baselines . Procurement of iprodione analytical standards or technical-grade material for sensitivity screening (EC50 determination via mycelial growth inhibition assays) enables laboratories and agricultural extension services to quantify the proportion of IpLR (low-resistant) and IpS (sensitive) phenotypes in field populations. This application is essential for informing fungicide rotation decisions and predicting field efficacy prior to commercial application [1].

Within-Class Dicarboximide Comparative Studies and Mechanistic Investigations

Iprodione's equivalent in vitro IC50 (~2 µM) against sensitive B. cinerea isolates, when compared directly to vinclozolin and procymidone, makes it an ideal reference compound for within-class mechanistic studies of dicarboximide fungicide action . Researchers investigating histidine kinase inhibition, membrane lipid peroxidation, or cross-resistance patterns can utilize iprodione as a prototypical dicarboximide with well-characterized resistance mutations (e.g., Bos1 gene alterations I365N/S, Q369P, N373S) . Procurement of high-purity iprodione (≥99% by HPLC/qNMR) supports reproducible in vitro and in vivo experiments designed to elucidate structure-activity relationships and resistance evolution dynamics [1].

Endocrine Disruption Differentiation Studies and Regulatory Toxicology

The differential toxicological profile of iprodione—specifically its lack of androgen receptor antagonism compared to vinclozolin and procymidone—positions it as a valuable comparator in endocrine disruption screening and regulatory toxicology studies . Procuring certified reference materials of iprodione (traceable to NIST or NMIJ via ISO 17034) enables toxicology laboratories to conduct in vitro receptor binding assays, reporter gene assays, and in vivo exposure studies that differentiate endocrine-mediated effects among dicarboximide fungicides . This application is particularly relevant for regulatory submissions requiring comparative hazard assessment and for academic research elucidating the structural determinants of anti-androgenic activity .

Residue Analysis Method Development and Food Safety Monitoring

Iprodione analytical standards (e.g., 100 µg/mL in acetone, certified reference material) are essential for developing and validating residue detection methods in food and environmental matrices . With degradation half-lives ranging from 3.2 to 13.86 days across tomato, tobacco, and bayberry crops, and maximum residue limits (MRLs) established by FAO/WHO (e.g., 10 mg/kg for grapes), iprodione reference materials support LC-MS/MS and GC-MS method calibration for regulatory compliance testing [1][2]. Procurement of high-purity standards with documented uncertainty and expiry dating ensures traceable quantification in food safety monitoring programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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